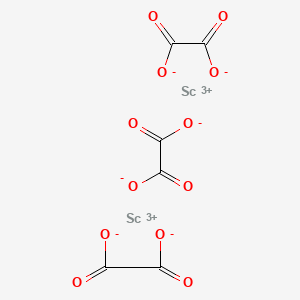

oxalate;scandium(3+)

Description

Contextual Significance of Scandium Coordination Compounds in Materials Science

Scandium coordination compounds play a crucial role in the development of advanced materials due to their distinct properties. Scandium(III) is characterized as a "hard" metal ion, exhibiting a strong preference for "hard" oxygen donor ligands and typically forming complexes with coordination numbers ranging from six to eight rsc.org. This characteristic contributes to the stability and specific structural arrangements of its complexes.

Applications of scandium compounds in materials science are varied and impactful. They serve as precursors for the production of high-performance ceramics, including scandium oxide (Sc2O3) samaterials.commdpi.com. Scandium-stabilized zirconia (ScSZ) is a ceramic material utilized in solid oxide fuel cells, while scandium-doped aluminum alloys are engineered for high-strength, lightweight applications in the aerospace industry numberanalytics.com. Furthermore, scandium-based intermetallic compounds exhibit unique magnetic and electrical properties, and scandium compounds are explored as catalysts and luminescent materials numberanalytics.comsamaterials.com. The ability of scandium to enhance material properties, such as improving the strength and corrosion resistance of aluminum alloys or modifying the magnetic and electrical characteristics of intermetallic compounds, underscores its importance in materials synthesis numberanalytics.com.

Overview of Oxalate (B1200264) Ligands in Coordination Chemistry and Metal Coordination

The oxalate ligand (C2O4^2-) is a fundamental building block in coordination chemistry, known for its versatility in binding to metal centers. It is a bidentate ligand, meaning it possesses two donor atoms (oxygen atoms) that can simultaneously coordinate to a single metal ion, forming a stable five-membered chelate ring pearson.combyjus.commathabhangacollege.ac.in. This chelating ability significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect pearson.commathabhangacollege.ac.inlibretexts.orgresearchgate.netshivajichk.ac.in. The chelate effect arises from a favorable increase in entropy upon complex formation, as multiple solvent molecules are displaced by a single polydentate ligand researchgate.net.

Beyond its bidentate chelating mode, the oxalate ligand is highly adaptable and can adopt numerous coordination modes, including acting as a bridging ligand that connects two or more metal centers byjus.comrsc.orgmdpi.com. Reports indicate that oxalate can exhibit up to 17 different coordination modes, functioning as mono-, bi-, tri-, or even tetradentate ligands depending on the specific chemical environment and the metal ion involved diva-portal.org. This structural diversity contributes to the vast array of oxalate-based coordination compounds with varied architectures and properties.

Historical Evolution of Research on Scandium(III) Oxalate Systems

Research into scandium(III) oxalate systems has evolved significantly since the early investigations into scandium's coordination chemistry. Following scandium's discovery in 1879, systematic studies on its complexation began to emerge, with notable work on scandium(III) chloride complexes and coordination chemistry reviews appearing in the 1960s and 1970s acs.orgacs.org.

A key aspect of early research involved the precipitation of scandium oxalate from acidic solutions using oxalic acid mdpi.com. This method has been a long-standing technique for scandium recovery, with ion exchange processes utilizing oxalic acid documented as early as 1957 for separating scandium from other metals mdpi.com. Early studies also focused on understanding the solubility and complex formation of scandium with oxalate ions in aqueous media. For instance, investigations at 25℃ revealed the formation of various scandium-oxalate complex ions, including [Sc(C2O4)]+, [Sc(C2O4)2]-, and [Sc(C2O4)3]3- jlu.edu.cn. The stability constants for these complexes were determined, providing fundamental thermodynamic data for scandium-oxalate interactions in solution.

Table 1: Stability Constants of Scandium(III)-Oxalate Complexes in Aqueous Solution at 25℃ (Ionic Strength μ = 2) jlu.edu.cn

| Complex Ion | Stepwise Stability Constant (log β) |

| [Sc(C2O4)]+ | 8.29 (log β1) |

| [Sc(C2O4)2]- | 15.74 (log β2) |

| [Sc(C2O4)3]3- | 16.30 (log β5) |

Note: The source reports the stability constant for [Sc(C2O4)3]3- as β5, which is an unusual notation for a tri-oxalate complex, but the value is presented as reported.

The solid-state structure of K8[Sc2(ox)7]⋅13 H2O, for example, has been characterized, showing two [Sc(ox)3]3− units bridged by a "side-on" coordinated oxalate anion, with the Sc3+ ion exhibiting a dodecahedral O8 arrangement researchgate.net. These early structural and solution-phase studies laid the groundwork for understanding the coordination preferences and reactivity of scandium(III) with oxalate.

Current Research Frontiers and Unaddressed Questions in Scandium(III) Oxalate Studies

Contemporary research on scandium(III) oxalate systems is driven by the demand for advanced materials with tailored properties and the increasing interest in scandium for emerging technologies. Key research frontiers include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of scandium(III) oxalate as a building block for novel coordination polymers and MOFs is a significant area of investigation. Researchers are synthesizing scandium-containing coordination polymers with linear linker molecules to explore their crystal structures and luminescence properties diva-portal.org. The precise and tunable structures of MOFs, combined with the unique properties of scandium, make them attractive for applications in catalysis, electrochemistry, and sensing diva-portal.orgberkeley.edu.

Scandium Extraction and Separation: Given scandium's classification as a critical metal, the development of new, selective, and efficient methods for its extraction from various sources is of great interest berkeley.edu. Porous adsorbents, including MOFs, are being investigated for their high affinity and capacity for Sc3+ ions, even in acidic environments and in the presence of competing metal ions berkeley.edu.

Radiopharmaceutical Applications: Scandium radioisotopes, particularly scandium-43, scandium-44, and scandium-47, are gaining considerable interest for theranostic applications in nuclear medicine nih.gov. This necessitates the design and synthesis of stable scandium(III) complexes with suitable ligands for radiolabeling, and ongoing research focuses on determining their thermodynamic and kinetic stability rsc.orgresearchgate.netrsc.org.

Fundamental Property-Structure Relationships: Despite advancements, there remain unaddressed questions regarding the precise control over the morphology and growth mechanisms of scandium oxalate materials. A deeper understanding of the detailed property-structure relationships is crucial for optimizing their performance in various applications. For instance, the mechanical properties of MOF materials under high-pressure conditions are still in early stages of research, and the correlation between MOF structure and mechanical performance requires further elucidation acs.org. The long-term stability of these materials under diverse environmental conditions also remains an area of active investigation.

The ongoing exploration of scandium(III) oxalate chemistry promises to yield new insights into coordination phenomena and facilitate the development of innovative materials for a range of technological applications.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

51407-18-2 |

|---|---|

Molecular Formula |

C6O12Sc2 |

Molecular Weight |

353.97 g/mol |

IUPAC Name |

oxalate;scandium(3+) |

InChI |

InChI=1S/3C2H2O4.2Sc/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI Key |

OMMFSGNJZPSNEH-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sc+3].[Sc+3] |

Origin of Product |

United States |

Synthetic Methodologies for Scandium Iii Oxalate Compounds

Solution-Based Precipitation Techniques

Solution-based precipitation is a widely employed method for the synthesis of scandium(III) oxalate (B1200264). This technique involves the reaction of a soluble scandium salt with an oxalate-containing solution, leading to the formation of insoluble scandium(III) oxalate which can then be separated from the solution. The effectiveness of this method is highly dependent on the precise control of reaction conditions such as pH and temperature.

Controlled pH Precipitation Strategies for Scandium(III) Oxalate Hydrates

The pH of the reaction medium plays a pivotal role in the precipitation of scandium(III) oxalate hydrates. The solubility of scandium oxalate is significantly influenced by the acidity of the solution. In a more acidic environment, scandium oxalate can be precipitated from a solution containing scandium ions by the addition of oxalic acid. mdpi.com For instance, scandium oxalate precipitation is effectively carried out at a pH of 1. google.com

In some processes, the pH is carefully adjusted to facilitate the separation of scandium from other elements. For example, in a solution derived from nickel oxide ore, a two-stage neutralization process is used. The second stage of neutralization adjusts the pH to a range of 5.5 to 6.5, leading to the precipitation of scandium hydroxide (B78521). epo.org This hydroxide can then be redissolved and subsequently treated with oxalic acid to form scandium oxalate.

Furthermore, the pH can influence the type of scandium precursor formed. By adjusting the pH of the precipitant solution with ammonia (B1221849) water, different precursors such as normal oxalate, double oxalate, and oxyhydroxide can be obtained from aqueous media. researchgate.netresearchgate.net One method involves treating scandium salt solutions with ammonium (B1175870) citrate (B86180) and ammonium oxalate under alkaline conditions (pH 6–10) to form stable complexes, followed by acidification to a pH of 1–5 to induce the precipitation of scandium oxalate hydrates. It has been noted that scandium oxide is likely to precipitate at a pH above 2.5 in regions of lower fluoride (B91410) concentrations. d-nb.info

| pH Range | Precipitation Strategy and Outcome |

| 1 | Precipitation of scandium oxalate by adding oxalic acid dihydrate to a solution with ammonium chloride. google.com |

| 1.5–2.5 | Initial formation of scandium oxalate in a two-stage calcination process for purity enhancement. |

| 1–5 | Acidification with HCl, HNO₃, or CH₃COOH to induce precipitation of scandium oxalate hydrates after initial complex formation at alkaline pH. |

| >2.5 | Potential precipitation of scandium oxide in solutions with low fluoride concentrations. d-nb.info |

| 5.5–6.5 | Precipitation of scandium hydroxide in a two-stage neutralization process, which is then converted to scandium oxalate. epo.org |

| 6–10 | Formation of stable scandium complexes with ammonium citrate and ammonium oxalate before acidic precipitation. |

Temperature-Dependent Crystallization Processes for Scandium(III) Oxalate

Temperature is another critical parameter that affects the crystallization of scandium(III) oxalate. It influences the solubility of the salt, the nucleation and growth of crystals, and the hydration state of the final product. hamptonresearch.com The thermal decomposition of scandium oxalate is dependent on its hydration state. For example, the hexahydrate form decomposes to the dihydrate between 50°C and 185°C, while the dihydrate decomposes to scandium oxide between 220°C and 635°C. google.com

In the context of producing scandium oxide, the calcination temperature of the oxalate precursor is crucial. Scandium oxalate is calcined at temperatures ranging from 700°C to 800°C to yield scandium oxide. mdpi.commdpi.com One process specifies calcination below 800°C. mdpi.com Another detailed method involves calcination at 550–750°C for 1–2 hours.

| Temperature Range (°C) | Process and Outcome |

| 50–185 | Decomposition of scandium oxalate hexahydrate to scandium oxalate dihydrate. google.com |

| 220–635 | Decomposition of scandium oxalate dihydrate to scandium oxide. google.com |

| 550–750 | Calcination of scandium oxalate hydrates to yield scandium oxide. |

| 700–800 | Calcination of scandium oxalate to obtain pure scandium oxide. mdpi.commdpi.com |

| < 800 | Calcination of scandium oxalate cake to generate scandium oxide. mdpi.com |

Two-Stage Oxalate Precipitation and Calcination for Purity Enhancement

To achieve high-purity scandium oxide, a two-stage oxalate precipitation and calcination method is employed. This technique is particularly effective in removing cationic impurities such as iron, aluminum, and silicon. The process begins with the initial precipitation of scandium oxalate from a solution at a pH of 1.5–2.5. This is followed by a first calcination step at a temperature between 400°C and 600°C, which converts the oxalate to scandium oxide with some residual carbonates. google.com

The resulting scandium compound is then redissolved in an acid, such as hydrochloric or nitric acid, and any insoluble impurities are filtered out. google.com A second oxalate precipitation is then carried out, followed by a final calcination step. google.com This second calcination is performed at a higher temperature, preferably 900°C or higher, with an optimal temperature of around 1100°C, to ensure the complete formation of scandium oxide and the removal of any residual carbon. google.com This dual calcination process can significantly enhance the purity of the final scandium oxide product to over 99.997%, reducing non-rare earth impurities from 0.008 wt.% to 0.002 wt.%. However, this method is more energy-intensive compared to single-step processes.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis methods are advanced techniques for producing materials with controlled size, shape, and crystallinity. numberanalytics.com These processes are conducted in a sealed vessel, known as an autoclave, where a solvent is used under elevated temperature and pressure to facilitate the reaction. numberanalytics.com When water is the solvent, the method is termed hydrothermal synthesis. These techniques offer the ability to produce thermodynamically stable and metastable phases that may not be accessible through other synthetic routes.

Influence of Solvent Systems on Scandium(III) Oxalate Morphology and Phase Purity

The choice of solvent in solvothermal synthesis has a profound impact on the morphology and phase purity of the resulting scandium(III) oxalate. The solvent's properties, such as polarity and its ability to act as a capping agent, can control particle growth and prevent agglomeration. academie-sciences.fr For instance, replacing water with pure ethanol (B145695) as the solvent in the precipitation of scandium precursors has been shown to yield scandium oxide nanopowders with a high specific surface area and good dispersion. researchgate.netresearchgate.net

In the context of anti-solvent crystallization, various organic solvents can be used to decrease the solubility of scandium salts and induce precipitation. Alcohols like ethanol, methanol, and isopropanol, as well as acetone (B3395972), have been tested as anti-solvents. mdpi.com The effectiveness of the anti-solvent can vary, with acetone being found to be less effective than alcohols in precipitating a scandium phase from an ammonium fluoride strip liquor. mdpi.com The morphology of the resulting crystals can also be influenced by the solvent system, although in some cases, no significant differences in morphology were observed between different anti-solvents. mdpi.com The use of ethylene (B1197577) glycol (EG) as a solvent can also influence particle morphology and size, as it can act as a surface-capping agent. academie-sciences.fr

| Solvent System | Influence on Synthesis |

| Water (Aqueous media) | Can lead to severely aggregated scandium oxide powders with low surface areas. researchgate.netresearchgate.net |

| Ethanol | Yields scandium oxide nanopowders with high specific surface area (35.7 m²/g) and good dispersion. researchgate.netresearchgate.net Also used as an anti-solvent in crystallization. mdpi.com |

| Methanol, Isopropanol | Used as anti-solvents to decrease the solubility of scandium salts and induce precipitation. mdpi.com |

| Acetone | Found to be a less effective anti-solvent compared to alcohols for precipitating scandium from certain solutions. mdpi.com |

| Ethylene Glycol (EG) | Can act as a surface-capping agent to control particle morphology and size. academie-sciences.fr |

Optimization of Pressure and Temperature Parameters in Scandium(III) Oxalate Synthesis

Pressure and temperature are critical parameters in hydrothermal and solvothermal synthesis, as they control the solvent's properties and the reaction kinetics. numberanalytics.comnumberanalytics.com Higher temperatures and pressures can increase reaction rates and alter the solvent's solvating power. numberanalytics.com The synthesis under hydrothermal conditions is typically performed below the supercritical temperature of water (374°C).

In the hydrothermal synthesis of scandium oxyhydroxides, which are precursors to scandium oxide, high-temperature aqueous conditions (e.g., 180°C for 18 hours) are utilized to crystallize ScOOH polymorphs. For the hydrothermal conversion of actinide(IV) oxalates, temperatures between 95°C and 250°C have been shown to produce highly crystalline nanocrystals. researchgate.net A parametric study on the hydrothermal conversion of Pu(IV) oxalate to PuO₂ revealed that nanocrystalline PuO₂ was formed at temperatures above 190°C. nih.gov The pressure within the autoclave can also influence the crystallite size, with increased pressure potentially leading to larger crystallites. nih.gov The optimization of these parameters is essential for controlling the particle size, morphology, and phase purity of the final product. mpg.demdpi.com

| Parameter | Influence on Hydrothermal/Solvothermal Synthesis |

| Temperature | Affects reaction kinetics, phase formation, and crystallite size. Higher temperatures generally increase reaction rates. numberanalytics.comnumberanalytics.com For ScOOH, 180°C is used. For PuO₂ from oxalate, >190°C is required. nih.gov |

| Pressure | Influences the solubility and reactivity of precursors. Higher pressure can lead to an increase in crystallite size. numberanalytics.comnih.gov |

| Reaction Time | Affects the completeness of the reaction and the crystallinity of the product. For ScOOH, 18 hours is a reported time. For PuO₂, times from 1 to 24 hours have been examined. nih.gov |

Gel-Assisted and Sol-Gel Methodologies for Scandium(III) Oxalate Precursors

The sol-gel process is a versatile wet-chemical technique used for fabricating materials, particularly metal oxides, from chemical precursors. mdpi.com This method is prized for its ability to produce homogeneous, high-purity materials at relatively low temperatures through careful control of reaction parameters. mdpi.com

The process typically begins with the creation of a colloidal suspension (the "sol") of solid particles in a liquid. For scandium(III) oxalate precursors, this can involve dissolving a scandium source, such as scandium oxide or a scandium salt, in a solution containing a complexing agent like citric acid or ethylene glycol. mdpi.commdpi.com This sol is then induced to form a continuous, three-dimensional network (the "gel") that immobilizes the solvent and the metal cation precursors within its porous structure. mdpi.com

Subsequent drying of the gel yields a solid precursor, known as a xerogel. This precursor contains a highly uniform distribution of scandium and oxalate ions, which facilitates the formation of a homogeneous final product upon thermal treatment. The properties of the resulting material are highly dependent on the reaction conditions. For instance, studies on related scandium precursors have shown that replacing water with ethanol as the solvent can lead to the formation of scandium oxide nanopowders with significantly higher specific surface area and better dispersion. researchgate.net

Gel-assisted synthesis can also employ biopolymers as templating agents. In alginate-assisted methods, the gelling properties of alginates are exploited to create an ordered network. Divalent or trivalent cations like Sc(III) cross-link the polymer chains, forming an "egg-box" structure that traps the cations in a confined and ordered manner. lew.ro The thermal decomposition of this scandium-alginate gel can proceed through a scandium oxalate intermediate to yield the desired oxide product. lew.ro

Table 1: Parameters in Sol-Gel Synthesis of Related Metal Oxides This table illustrates typical parameters used in sol-gel synthesis, which are applicable to the synthesis of scandium oxalate precursors.

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Scandium Precursor | The source of scandium ions for the sol. | Scandium(III) nitrate, Scandium(III) oxide | mdpi.com |

| Solvent | The liquid medium for the reaction. | Water, Ethanol, Ethylene Glycol | mdpi.comresearchgate.net |

| Complexing/Gelling Agent | A chemical that assists in forming the gel network. | Citric Acid, Tartaric Acid, Ethylene Glycol | mdpi.comacs.org |

| pH | Controls the hydrolysis and condensation rates. | Acidic or basic conditions adjusted with ammonia or nitric acid. | researchgate.net |

| Calcination Temperature | The temperature for converting the gel to the final material. | 500-1500°C, depending on the desired phase. | mdpi.commdpi.com |

Microemulsion and Template-Assisted Synthesis of Scandium(III) Oxalate Nanostructures

To achieve precise control over particle size and morphology at the nanoscale, microemulsion and template-assisted techniques are employed.

A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant. In the context of nanoparticle synthesis, water-in-oil microemulsions, also known as reverse micelles, are particularly useful. These systems contain nanosized aqueous droplets dispersed in a continuous oil phase, and these droplets function as discrete nanoreactors. ias.ac.in The synthesis of scandium(III) oxalate nanoparticles via this method involves preparing two separate microemulsions: one containing a water-soluble scandium salt and the other containing a precipitating agent, such as ammonium oxalate. ias.ac.inresearchgate.net Upon mixing, the nanodroplets collide and coalesce, allowing their contents to react and precipitate scandium(III) oxalate within the confined space of the micelle. This method provides excellent control over the size of the resulting nanoparticles. frontiersin.org

Template-assisted synthesis is another powerful method for creating nanostructures. numberanalytics.com This technique uses a pre-existing scaffold or template to direct the growth of the material. Templates can be classified as "hard" (e.g., porous alumina, silica (B1680970) spheres) or "soft" (e.g., surfactant assemblies, block copolymers). The general process involves infiltrating the template with a precursor solution containing scandium and oxalate ions, inducing precipitation within the template's pores or on its surface, and finally removing the template (e.g., by calcination or chemical etching) to yield a nanostructured material that is a negative replica of the template. acs.orgnumberanalytics.com

Table 2: Typical Components for Microemulsion Synthesis of Oxalate Precursors This table outlines the roles of different chemical components in a typical water-in-oil microemulsion synthesis setup.

| Component | Function | Example Substance | Reference |

|---|---|---|---|

| Oil Phase | The continuous medium. | n-Heptane, n-Octane, Cyclohexane | ias.ac.in |

| Surfactant | Stabilizes the water-in-oil interface. | CTAB (Cetyltrimethylammonium bromide), Triton X-100 | ias.ac.inresearchgate.net |

| Co-surfactant | Enhances the flexibility of the surfactant film. | 1-Butanol, 1-Hexanol | ias.ac.in |

| Aqueous Phase I | Dispersed nanodroplets containing the metal salt. | Aqueous solution of Scandium(III) nitrate | researchgate.net |

| Aqueous Phase II | Dispersed nanodroplets containing the precipitating agent. | Aqueous solution of Ammonium oxalate | ias.ac.inresearchgate.net |

Green Chemistry Principles Applied to Scandium(III) Oxalate Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of inorganic materials, including scandium(III) oxalate, to create more sustainable and environmentally benign processes.

A notable example is the development of solvent-free or "accelerated ageing" reactions for producing rare-earth oxalates. rsc.org Inspired by geochemical processes, this method involves the direct reaction of scandium oxide with an oxalate source, such as ammonium oxalate, under conditions of low energy input. rsc.orgresearchgate.net This approach avoids the use of harsh acids or toxic organic solvents. A key innovation of this method is the subsequent separation step; the metal-organic structures obtained show significant differences in their solubility in boiling water, enabling a simple, water-based separation of scandium from other rare-earth elements. rsc.orgresearchgate.net This eliminates the need for elaborate and often toxic solvent extraction or complexation agents.

Other green chemistry principles applicable to scandium chemistry include the use of recyclable catalysts. While not a direct synthesis of scandium oxalate, the use of scandium(III) triflate as a recyclable, water-stable Lewis acid catalyst in organic reactions showcases how scandium compounds can be part of environmentally friendly chemical systems. organic-chemistry.org The ability to recover and reuse the catalyst aligns with the green principles of atom economy and waste reduction.

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Scandium Compounds

| Feature | Conventional Precipitation | Accelerated Ageing Synthesis | Green Advantage |

|---|---|---|---|

| Solvents | Typically requires strong acids to dissolve oxide precursors. | Solvent-free reaction; uses water for separation. | Avoids hazardous acids and organic solvents. |

| Energy Input | Can require high temperatures for precursor dissolution. | Low-energy, near room temperature reaction. | Reduced energy consumption. |

| Separation | Often relies on multi-step solvent extraction. | Simple separation based on solubility in hot water. | Eliminates toxic extractants, simplifies process. |

| Byproducts | Can generate significant acidic or toxic waste streams. | Minimal waste, primarily water. | Reduced environmental impact. |

Single Crystal Growth Techniques for Scandium(III) Oxalate Structural Investigations

The growth of high-quality single crystals is essential for determining the precise three-dimensional atomic arrangement of a compound through techniques like single-crystal X-ray diffraction. numberanalytics.com For scandium(III) oxalate, which is typically isolated as a hydrated salt, solution-based methods are the most suitable for growing single crystals.

Common techniques include:

Slow Evaporation : A solution of scandium(III) oxalate is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the gradual formation of well-ordered crystals. byu.edu

Slow Cooling : A saturated solution is prepared at an elevated temperature and is then cooled down very slowly. The solubility of scandium(III) oxalate decreases as the temperature drops, promoting crystallization. byu.edu

Vapor Diffusion : This method involves placing a concentrated solution of the compound in a vial, which is then placed inside a larger sealed container holding a "poor" solvent (one in which the compound is not soluble). The vapor from the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. byu.edu

In some cases, single crystals can be obtained directly from an in-situ reaction. For example, research has shown that the in-situ generation of oxalate anions in the presence of scandium(III) can lead to the spontaneous formation of a crystalline three-dimensional scandium oxalate framework. acs.org However, a common challenge in the crystallization of scandium salts is the formation of very small crystals, which hinders effective solid-liquid separation and analysis. mdpi.com Achieving larger crystals requires careful control over nucleation and growth, which can be influenced by factors such as the rate of reagent addition and mixing conditions. mdpi.com

Table 4: Overview of Single Crystal Growth Methods for Solution-Based Crystallization

| Method | Principle | Key Parameters |

|---|---|---|

| Slow Evaporation | Gradual increase in concentration to achieve supersaturation. | Solvent choice, temperature, surface area, air flow. |

| Slow Cooling | Decreasing solubility by lowering the temperature. | Cooling rate, temperature range, initial concentration. |

| Vapor Diffusion | Gradual reduction of solubility by introducing a poor solvent vapor. | Choice of solvent/anti-solvent pair, temperature, diffusion rate. |

| Reactant Diffusion/Layering | Controlled mixing of reactants to slow down precipitation. | Concentration gradients, interface stability, temperature. |

Structural Elucidation and Crystallographic Analysis of Scandium Iii Oxalate Phases

X-ray Diffraction (XRD) Studies

X-ray diffraction is a fundamental technique for characterizing the crystalline structure of scandium(III) oxalate (B1200264), offering details from bulk phase identification to precise atomic positions.

Powder X-ray Diffraction for Phase Identification and Purity Assessment of Scandium(III) Oxalate

Powder X-ray Diffraction (PXRD) is crucial for identifying the crystalline phases present in a bulk sample of scandium(III) oxalate and for assessing its purity ncl.ac.uk. The observed diffraction pattern, which is derived from all crystalline components, can be compared to simulated patterns from known crystal structures to confirm the material's identity and determine if other phases are present ncl.ac.uk. For scandium normal oxalates, specific JPCDS data files exist for at least two forms researchgate.net. PXRD has been used to characterize nanocrystalline scandia powders obtained from oxalate precipitation, with well-crystallized powders showing identical XRD patterns in the pH range of 3.0–7.0, suggesting consistent composition and crystal structure researchgate.net. In some studies, the chemical composition and phase purity of scandium compounds, including those with oxalate, are confirmed by PXRD, alongside other analytical methods such as thermogravimetric (TG) analysis, elemental analysis, and infrared (IR) spectroscopy scispace.com.

Single Crystal X-ray Diffraction for Atomic Arrangement and Bond Parameters in Scandium(III) Oxalate

Single Crystal X-ray Diffraction (SCXRD) provides detailed information about the atomic arrangement, bond lengths, and angles within a single crystal of scandium(III) oxalate. The crystal and molecular structure of Sc₂(C₂O₄)₃·6H₂O (SCOX) has been determined using three-dimensional photographic X-ray intensity data scispace.com. This compound crystallizes in the triclinic space group P1 with Z=2 scispace.com.

The crystal structure of Sc₂(C₂O₄)₃·6H₂O consists of layers containing an infinite scandium-oxalate network, alternating with layers containing water molecules scispace.com. The scandium ion is eight-coordinated, surrounded by six carboxylic oxygen atoms and two water oxygen atoms in an approximately dodecahedral arrangement scispace.com. Each oxalate ion coordinates to two scandium ions, forming two chelate rings scispace.com. The Sc-O bond distances in this structure range from 2.18 to 2.28 Å scispace.com. Large single crystals of SCOX form easily, unlike some corresponding lanthanoid compounds which tend to be twinned scispace.com.

Key crystallographic parameters for Sc₂(C₂O₄)₃·6H₂O are summarized below:

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 (No. 1) or P (No. 2) |

| Z (Formula Units) | 2 |

| a | 6.189(1) Å |

| b | 6.523(1) Å |

| c | 9.957(2) Å |

| 114.99(1)° | |

| 95.03(1)° | |

| 96.52(1)° | |

| Sc-O Bond Distances | 2.18-2.28 Å |

| Coordination Number | 8 (dodecahedral) |

The solid-state structure of K₈[Sc₂(ox)₇]·13H₂O features two [Sc(ox)₃]³⁻ units bridged by a "side-on" coordinated oxalate anion, with the Sc³⁺ ion exhibiting a dodecahedral O₈ arrangement researchgate.net.

Rietveld Refinement for Structural Details and Occupancy Factors in Scandium(III) Oxalate

Rietveld refinement is a powerful method used to analyze powder diffraction data to obtain precise structural parameters, including lattice constants, atomic positions, site occupancy factors, and crystallite sizes osti.govscience.gov. While direct applications to scandium(III) oxalate were not extensively detailed in the provided snippets, Rietveld analysis is generally applied to scandium-containing compounds to determine structural details. For instance, it has been used to analyze scandium-doped titanium oxide nanocrystallites, revealing phase transformations and estimating crystallite sizes and shapes osti.gov. It also refines site occupancy factors, such as the Ti site occupancy factor, which showed a linear increase with temperature osti.gov. This method confirms the crystal structure and phase quantification, with good fits indicated by low R-values and values acs.org.

Electron Diffraction and Transmission Electron Microscopy (TEM) for Local Structure and Nanoscale Morphology

Electron Diffraction (ED) and Transmission Electron Microscopy (TEM) are essential for investigating the local structure and nanoscale morphology of materials, including scandium(III) oxalate. TEM provides direct images of nanoparticles and crystals, allowing for the determination of their size and shape researchgate.netescholarship.orgresearchgate.netarxiv.org. Selected Area Electron Diffraction (SAED), a technique performed within TEM, provides crystallographic information from specific areas of the sample, verifying the structure of nanocrystallites and revealing preferred orientation relationships osti.govresearchgate.netresearchgate.net.

For instance, TEM images and corresponding ED patterns have been used to characterize nanocrystalline scandium oxide (Sc₂O₃) powders, revealing their cubic structure and crystallite sizes in the range of 20–40 nm researchgate.net. High-resolution TEM (HRTEM) image analysis can validate results obtained from other diffraction methods like Rietveld analysis, providing direct visual confirmation of microstructural changes osti.gov. TEM can also be used to observe columnar microstructures typical for certain preparation techniques and to confirm sharp interfaces in multilayer systems involving scandium compounds researchgate.net.

Polymorphism and Hydration States of Scandium(III) Oxalate

Scandium(III) oxalate exhibits polymorphism and various hydration states, which significantly influence its structural characteristics. Scandium oxalate hydrate (B1144303) is known to exist in forms such as scandium oxalate pentahydrate and scandium oxalate hexahydrate, with a general formula of Sc₂(C₂O₄)₃·xH₂O americanelements.comattelements.com. The specific number of water molecules (x) can vary, leading to different hydrated phases.

For example, the compound Sc₂(C₂O₄)₃·6H₂O has been extensively studied crystallographically scispace.com. The presence of water molecules can lead to different structural arrangements and coordination environments for the scandium ion. In the case of lanthanide oxalates, which are structurally related, the total water content follows a trend, from decahydrate (B1171855) for lighter lanthanides to hexahydrate for heavier ones, and these different hydration states are associated with distinct crystal systems (monoclinic P2₁/c vs. triclinic P-1) acs.org.

The hydration of the scandium(III) ion in aqueous solution and crystalline hydrates has been studied, revealing an eight-coordinated scandium(III) ion with a distorted bicapped trigonal prismatic geometry in some crystalline compounds nih.gov. In less acidic concentrated solutions, a dimeric hydrolysis product, [Sc₂(µ-OH)₂(H₂O)₁₀]⁴⁺, predominates, featuring seven-coordinated scandium(III) ions nih.gov. These variations in hydration and coordination highlight the polymorphic nature of scandium(III) oxalate and its sensitivity to synthesis conditions.

Spectroscopic Characterization of Scandium Iii Oxalate Systems

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopies are powerful tools for investigating the vibrational modes within a compound, providing insights into bond stretching and bending, and molecular symmetry.

The oxalate (B1200264) ligand (C₂O₄²⁻) exhibits characteristic vibrational modes that are sensitive to its coordination environment with metal ions. In oxalate groups, strong bands corresponding to the C=O and C-O stretching vibrations are typically observed in the IR spectrum. For instance, in some oxalate compounds, these vibrations appear around 1650 cm⁻¹ (C=O stretching) and 1330 cm⁻¹ (C-O stretching) researchgate.net. While specific detailed vibrational assignments for the oxalate ligand within scandium(III) oxalate are not extensively detailed in the provided search results, the presence of these characteristic oxalate vibrations would be expected.

The metal-oxygen (Sc-O) stretching vibrations provide direct information about the coordination of the oxalate ligand to the scandium(III) ion. In general, for scandium(III) aqua complexes, the symmetric Sc-O stretching mode (ν1(a1g)) has been observed around 442 cm⁻¹ in Raman spectra, with depolarized modes at 295 and 410 cm⁻¹, and an infrared active mode at 460 cm⁻¹ researchgate.net. These values indicate the typical range for Sc-O bond vibrations. The coordination of oxalate ligands, which are bidentate, would influence these metal-oxygen stretching frequencies, reflecting the strength and geometry of the Sc-O bonds formed.

Scandium(III) oxalate commonly exists in hydrated forms, such as pentahydrate and hexahydrate, with the general formula Sc₂(C₂O₄)₃ · xH₂O americanelements.comereztech.comattelements.comheegermaterials.com. The presence of water molecules, both coordinated and lattice water, can be identified and characterized using IR and Raman spectroscopy.

Coordinated water molecules exhibit distinct vibrational modes. For example, H₂O bending modes are typically observed around 1650-1660 cm⁻¹, and broad bands corresponding to OH stretching modes appear in the region of 3000-3500 cm⁻¹ copernicus.org. In scandium arsenate hydrate (B1144303), an H₂O bending mode was observed at approximately 1651 cm⁻¹, and OH stretching modes were found around 3000, 3079, and 3200 cm⁻¹ copernicus.org. These spectral features are indicative of the presence of water molecules and can help in identifying different hydration states and the nature of water coordination (e.g., terminal or bridging water molecules) within scandium(III) oxalate hydrates.

Vibrational Modes of Oxalate Ligands and Metal-Oxygen Bonds in Scandium(III) Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly solid-state and solution NMR, offers valuable insights into the local structure, dynamics, and complexation behavior of scandium(III) oxalate systems.

Solid-state NMR is crucial for probing the local environment and dynamics of atoms in non-crystalline or microcrystalline materials. For scandium(III) complexes, the ⁴⁵Sc nucleus is 100% naturally abundant and has a relatively high sensitivity, making ⁴⁵Sc NMR feasible for characterization nsf.gov.

Research on K₈[Sc₂(ox)₇]·13H₂O, a scandium(III) oxalate complex, has revealed its solid-state structure. This compound contains two [Sc(ox)₃]³⁻ units bridged by a "side-on" coordinated oxalate anion, with the Sc³⁺ ion in a dodecahedral O₈ arrangement researchgate.netacs.org. Solid-state ⁴⁵Sc NMR would be sensitive to such distinct coordination environments, providing information on the symmetry and distortion of the scandium coordination polyhedra. Advances in solid-state NMR, including high magnetic fields and signal enhancement techniques, have significantly improved its capability to characterize quadrupolar nuclei like ⁴⁵Sc, allowing for detailed studies of local structure and dynamics researchgate.net.

Solution NMR is instrumental in studying the complexation behavior of metal ions with ligands in solution. ⁴⁵Sc NMR is particularly useful for scandium(III) complexation studies due to the favorable nuclear properties of ⁴⁵Sc nsf.gov.

Detailed research findings illustrate the utility of ⁴⁵Sc NMR in this context. For instance, a 0.01 M solution of [Sc(ox)₄]⁵⁻ (where ox²⁻ represents the oxalato ligand) in 1 M aqueous K₂C₂O₄ exhibits a ⁴⁵Sc NMR chemical shift (δSc) of 8.31 ppm researchgate.netacs.org. This specific chemical shift serves as a reference and indicates the distinct electronic environment of the scandium(III) ion when complexed with oxalate in solution. Such data are vital for understanding the formation and stability of scandium-oxalate complexes, which can act as precursors in various chemical processes.

Table 1: ⁴⁵Sc NMR Chemical Shifts for Scandium(III) Complexes in Aqueous Solutions

| Compound / Complex | Concentration | Solvent/Medium | δSc (ppm) | Reference |

| Sc(ClO₄)₃ | 0.1 M | 1 M aq. HClO₄ | 0.0 | researchgate.netacs.org |

| ScCl₃ | 0.1 M | 1 M aq. HCl | 1.75 | researchgate.netacs.org |

| [Sc(ox)₄]⁵⁻ (ox²⁻=oxalato) | 0.01 M | 1 M aq. K₂C₂O₄ | 8.31 | researchgate.netacs.org |

| [Sc(dtpa)]²⁻ (dtpa=diethylenetriaminepentaacetic acid) | Solution | - | 83 | researchgate.netacs.org |

| [Sc(dota)]⁻ (dota=1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Solution | - | 100 | researchgate.netacs.org |

Solid-State NMR for Local Structure and Dynamics of Scandium(III) Oxalate

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Scandium(III) Oxalate

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. It is particularly effective for determining the oxidation states of elements.

For scandium(III) oxalate, XPS can provide crucial information regarding its elemental composition (Sc, C, O) and, more importantly, the oxidation state of scandium and the chemical environment of carbon and oxygen within the oxalate ligand. By analyzing the binding energies of the core electrons (e.g., Sc 2p, C 1s, O 1s), it is possible to confirm the presence of scandium in its +3 oxidation state, as well as the characteristic binding energies for carbon and oxygen in the oxalate functional group tasconusa.com. Shifts in these binding energies can indicate variations in the chemical environment or bonding characteristics. For instance, XPS has been successfully applied to determine elemental composition and oxidation states in other scandium compounds, such as scandium fluoride (B91410), where it helped identify material fingerprints from Sc and F K-edges acs.org. Applying XPS to scandium(III) oxalate would involve similar analysis, allowing for a precise determination of the valence of scandium and the nature of its bonds with the oxalate ligand.

Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Local Coordination Environment of Scandium(III)

X-ray Absorption Spectroscopy (XAS), encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful, element-specific technique used to probe the local atomic structure, oxidation states, and electronic properties of absorbing atoms in materials. berstructuralbioportal.org Unlike diffraction methods, XAS does not require long-range order, making it particularly suitable for amorphous or disordered systems. berstructuralbioportal.org

XANES Spectroscopy focuses on the region near the absorption edge, providing information about the oxidation state and coordination geometry of the absorbing atom. berstructuralbioportal.org For scandium(III), the Sc K-edge XANES spectrum would reveal details about its 3+ oxidation state and the symmetry of its coordination sphere. Variations in the pre-edge features and the main absorption edge position can indicate changes in coordination number and geometry. For instance, studies on scandium(III) in aqueous solutions have shown that Sc(III) can exhibit coordination numbers of seven or eight, with characteristic Sc-O bond distances, and distinct XANES features depending on the coordination geometry (e.g., octahedral versus bicapped trigonal prism). Applying XANES to scandium(III) oxalate would thus provide insights into how the oxalate ligands coordinate to the scandium center, potentially differentiating between various coordination polyhedra.

EXAFS Spectroscopy , which analyzes the oscillations in the X-ray absorption coefficient at energies beyond the absorption edge, provides quantitative structural parameters such as precise interatomic distances, coordination numbers, and the type of neighboring atoms. berstructuralbioportal.org For scandium(III) oxalate, EXAFS measurements at the Sc K-edge would directly yield the Sc-O bond distances within the first coordination shell, as well as the number of oxygen atoms coordinated to each scandium(III) ion. Given that oxalate is a bidentate chelating ligand, it is expected to form strong bonds with the scandium(III) center. doctorkiltz.com While specific, detailed EXAFS/XANES studies on scandium(III) oxalate are not extensively reported in the provided literature, these techniques have been successfully applied to other scandium-containing compounds, such as scandium fluoride and scandium in bauxite (B576324) residues, to elucidate their local structural characteristics and oxidation states. mdpi.comacs.orgresearchgate.netacs.org This demonstrates their strong applicability for determining the local coordination environment of scandium(III) in oxalate systems.

Luminescence Spectroscopy of Doped Scandium(III) Oxalate Materials

Luminescence spectroscopy is a sensitive technique used to investigate the electronic transitions, energy transfer processes, and crystal field environments within materials, particularly those engineered for optical applications through doping. researchgate.netwpmucdn.com Scandium(III) oxalate hydrate is recognized for its relevance in "luminescence technology" and can be utilized as a "dopant in phosphors for lighting and display technologies." samaterials.comalbmaterials.com

A noteworthy finding indicates that certain scandium oxalate architectures can exhibit "ligand-centered luminescence." researchgate.net This suggests that the oxalate ligand itself, when coordinated to scandium(III), can be the source of luminescence, rather than requiring an external dopant ion to activate emission. This phenomenon typically arises from electronic transitions within the ligand molecule, which can be influenced by the coordination to the metal center.

Furthermore, for materials where scandium(III) oxalate acts as a host, doping with optically active rare-earth ions (e.g., Eu³⁺, Er³⁺, Yb³⁺) is a common strategy to induce or enhance luminescence. Rare-earth ions possess partially filled 4f electron shells, leading to characteristic sharp emission bands due to their 4f-4f electronic transitions. researchgate.netwpmucdn.com Luminescence spectroscopy of such doped scandium(III) oxalate materials would involve exciting the material (e.g., with UV or visible light) and analyzing the emitted light. The spectral positions, intensities, and lifetimes of the emission bands would provide information on the energy levels of the dopant ions, the efficiency of energy transfer from the host lattice or other sensitizers to the dopant, and the local symmetry around the dopant ion within the scandium oxalate crystal lattice. Changes in the crystal field, influenced by the scandium oxalate host, can significantly affect the luminescence properties, including the intensity and branching ratios of the emission. researchgate.netacs.org

While detailed studies on rare-earth doped scandium oxalate as a luminescent host are not explicitly provided in the search results, scandium oxide (Sc₂O₃), which is often prepared from scandium oxalate precursors, is a well-established host material for lanthanide doping. attelements.comsamaterials.commade-in-china.comresearchgate.nettandfonline.com Research on lanthanide-doped scandium oxide has shown that Sc³⁺ ions can modify local site symmetries, thereby influencing and often enhancing the luminescence performance of the dopant ions. acs.orgresearchgate.net This demonstrates the potential of scandium-containing matrices, including scandium oxalate, as suitable environments for developing luminescent materials.

Thermal Decomposition and Mechanistic Studies of Scandium Iii Oxalate Precursors

Thermogravimetric Analysis (TGA) for Mass Loss Pathways and Stoichiometry

Thermogravimetric Analysis (TGA) is a fundamental technique used to monitor the mass change of a sample as a function of temperature or time, providing insights into decomposition pathways and stoichiometry. Scandium(III) oxalate (B1200264) commonly exists as a hydrate (B1144303), with forms such as hexahydrate (Sc₂(C₂O₄)₃·6H₂O) and dodecahydrate (Sc₂(C₂O₄)₃·12H₂O) being reported. google.comosti.govamericanelements.com

The thermal decomposition of scandium(III) oxalate precursors typically proceeds through distinct stages:

Dehydration: The initial stage involves the loss of water molecules. Dehydration generally commences around 40°C. researchgate.net For scandium oxalate hexahydrate, decomposition to the dihydrate (Sc₂(C₂O₄)₃·2H₂O) is observed in the temperature range of 50°C to 185°C. google.com The dihydrate form has been reported to be stable in the temperature range of 180-260°C or 200-350°C. researchgate.net However, literature contains contradictory data regarding intermediate hydrates, with reports of hexahydrate, tetrahydrate, trihydrate, or even no distinct intermediate hydrates. researchgate.net

Theoretical Mass Loss for Dehydration (Sc₂(C₂O₄)₃·6H₂O → Sc₂(C₂O₄)₃·2H₂O): The molar mass of Sc₂(C₂O₄)₃·6H₂O is approximately 462.06 g/mol . The loss of 4 molecules of water (4 × 18.015 g/mol = 72.06 g/mol ) corresponds to a theoretical mass loss of 15.59%.

Table 1 summarizes the theoretical mass losses for the decomposition of scandium(III) oxalate hexahydrate.

Table 1: Theoretical Mass Loss Pathways for Scandium(III) Oxalate Hexahydrate Decomposition

| Step | Temperature Range (°C) | Volatile Product(s) | Theoretical Mass Loss (%) | Solid Residue |

| Dehydration (Hexahydrate to Dihydrate) | 50 - 185 google.com | 4 H₂O | 15.59% | Sc₂(C₂O₄)₃·2H₂O |

| Decomposition (Dihydrate to Oxide) | 220 - 635 google.com | 3 CO, 3 CO₂, 2 H₂O | 54.56% (from dihydrate) | Sc₂O₃ |

| Overall (Hexahydrate to Oxide) | ~50 - ~800 google.comosti.gov | 6 H₂O, 3 CO, 3 CO₂ | 70.15% | Sc₂O₃ |

Note: The intermediate formation of scandium carbonate (Sc₂(CO₃)₃) has been proposed in some mechanisms, google.com but other studies indicate no definite carbonate intermediate is found for scandium oxalate decomposition. osti.gov

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time, identifying endothermic (heat-absorbing) and exothermic (heat-releasing) transitions. For metal oxalates, dehydration steps are typically endothermic, while the decomposition of the oxalate anion can be either endothermic or exothermic depending on the atmosphere and specific reaction pathways. For instance, the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) released during decomposition can contribute an exothermic effect. researchgate.net

While TGA/DSC curves are commonly used for thermal analysis of various compounds, including other rare earth oxalates, rsc.org specific DSC data (i.e., precise temperatures and the nature of endothermic/exothermic peaks) directly for scandium(III) oxalate are less commonly detailed in general literature searches. However, by analogy with similar compounds, the dehydration stages would typically present as endothermic peaks due to the energy required to remove water molecules. The subsequent decomposition of the oxalate moiety would involve bond breaking (endothermic) and potentially oxidation of gaseous products (exothermic).

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry (MS) or Fourier Transform Infrared (FTIR) Spectroscopy

Evolved Gas Analysis (EGA) techniques, such as coupling TGA with Mass Spectrometry (MS) or Fourier Transform Infrared (FTIR) spectroscopy, are vital for identifying and quantifying the volatile products released during thermal decomposition. For scandium(III) oxalate, the primary gaseous products identified during thermal decomposition are water (H₂O) from dehydration, and carbon monoxide (CO) and carbon dioxide (CO₂) from the decomposition of the oxalate ligand. google.comosti.gov Studies indicate that CO₂ is typically released in excess compared to CO. osti.gov

EGA-MS and EGA-FTIR provide real-time information on the evolution profile of these gases, allowing for the correlation of specific mass loss steps observed in TGA with the release of particular volatile species. For example, for calcium oxalate, the maximum release temperatures for CO₂ and CO are reported around 490-767°C. mdpi.com While specific release temperatures for H₂O, CO, and CO₂ from scandium(III) oxalate are not explicitly detailed in the provided search results, the general principles of EGA apply, enabling the identification of these gases during the various decomposition stages.

In-situ High-Temperature X-ray Diffraction for Phase Transformations During Scandium(III) Oxalate Pyrolysis

In-situ high-temperature X-ray Diffraction (HT-XRD) is a powerful technique for monitoring crystalline phase transformations and structural changes that occur in a material as it is heated. This provides direct evidence of intermediate solid phases formed during pyrolysis. For the thermal decomposition of metal oxalates, HT-XRD can reveal the formation of various hydrated forms, anhydrous oxalate, intermediate oxycarbonates (if present), and finally the stable metal oxide phase.

While general applications of in-situ XRD for studying thermal decomposition and phase changes in materials are well-established, researchgate.netmdpi.com specific detailed in-situ HT-XRD studies for scandium(III) oxalate pyrolysis are not extensively described in the current search results. However, the importance of such studies is highlighted by research on similar compounds, such as yttrium oxalate decahydrate (B1171855), where in-situ X-ray powder diffraction was used to identify a sequence of transformations, including various hydrated forms, oxycarbonate (Y₂O₂CO₃), and ultimately yttrium oxide (Y₂O₃). mdpi.com A powder diffraction pattern for scandium oxalate dihydrate has also been reported. researchgate.net The absence of a definite carbonate intermediate in scandium oxalate decomposition, as noted in some studies, osti.gov suggests a more direct pathway to the oxide or transient amorphous phases, which would be clarified by in-situ XRD.

Reaction Kinetics and Mechanisms of Scandium(III) Oxalate Thermal Decomposition

The general reaction for the decomposition of metal oxalates to their respective oxides can be represented as: M₂(C₂O₄)₃ → M₂O₃ + 3CO + 3CO₂

The precise mechanism and kinetic parameters are subject to experimental conditions (e.g., heating rate, atmosphere) and the specific hydrate form of the precursor.

Theoretical and Computational Investigations of Scandium Iii Oxalate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of materials and molecules, including coordination compounds such as Scandium(III) Oxalate (B1200264) . Its balance of accuracy and computational efficiency makes it particularly suitable for investigating the ground-state electronic structure, geometry, and various physical properties. DFT calculations on Scandium(III) Oxalate typically employ a range of exchange-correlation functionals (e.g., generalized gradient approximation (GGA) functionals like PBE or hybrid functionals like B3LYP) and basis sets (e.g., def2-TZVP, 6-31G*), often incorporating dispersion corrections (e.g., DFT-D3) to accurately account for long-range van der Waals interactions, which are crucial for solid-state systems.

Electronic Structure and Bonding Analysis of Scandium(III) Oxalate

DFT calculations provide a detailed picture of the electronic structure and bonding within Scandium(III) Oxalate . These investigations typically focus on aspects such as electron density distribution, charge transfer between the scandium cation and oxalate ligands, and the nature of the Sc-O coordination bonds. Analysis often involves:

Partial Charge Distribution: Calculating atomic partial charges (e.g., via Mulliken, Bader, or Natural Population Analysis (NPA)) reveals the extent of charge transfer and the ionic/covalent character of the Sc-O bonds. For Scandium(III) Oxalate, the Sc-O bonds are expected to exhibit significant ionic character due to the high charge density of Sc³⁺, but with a degree of covalent contribution from orbital overlap with the oxalate oxygen atoms.

Orbital Interactions: Examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions and reactivity. The HOMO is typically localized on the oxalate ligand (oxygen lone pairs), while the LUMO often involves scandium d-orbitals or antibonding orbitals of the oxalate. The HOMO-LUMO gap is a key indicator of electronic stability and potential for excitation.

Bonding Character: Techniques like Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions and hybridization states, further elucidating the nature of the coordination bonds and the stability of the oxalate chelate ring.

Illustrative Data: Calculated Partial Charges and HOMO-LUMO Gap

The following table presents illustrative data derived from typical DFT calculations on Scandium(III) Oxalate, demonstrating the distribution of electronic charge and the energy gap between frontier orbitals.

| Property | Value (Illustrative) | Unit |

| Scandium (Sc) Partial Charge | +2.15 | e |

| Oxalate Oxygen (O) Partial Charge | -0.80 | e |

| Oxalate Carbon (C) Partial Charge | +0.45 | e |

| HOMO Energy | -6.50 | eV |

| LUMO Energy | -1.20 | eV |

| HOMO-LUMO Gap | 5.30 | eV |

Prediction of Spectroscopic Parameters (e.g., IR, Raman Frequencies) for Scandium(III) Oxalate

DFT is a powerful tool for predicting vibrational frequencies, which are directly comparable to experimental Infrared (IR) and Raman spectroscopy data. By calculating the second derivatives of the energy with respect to nuclear coordinates (Hessian matrix), DFT determines the normal modes of vibration and their corresponding frequencies and intensities. For Scandium(III) Oxalate, these predictions are crucial for:

Vibrational Mode Assignment: Assisting in the unambiguous assignment of experimental IR and Raman bands, particularly for complex spectra.

Structural Elucidation: Confirming the coordination environment of Sc³⁺ and the conformation of the oxalate ligand (e.g., bidentate chelation).

Characteristic Frequencies: Identifying characteristic vibrational modes such as the asymmetric and symmetric stretching of the C=O bonds, the C-C stretch within the oxalate ligand, and the Sc-O stretching and bending modes. These modes are highly sensitive to the coordination environment and bond strengths.

Illustrative Data: Predicted Vibrational Frequencies for Scandium(III) Oxalate

The table below provides illustrative predicted IR and Raman frequencies for key vibrational modes of Scandium(III) Oxalate, demonstrating the type of data obtained from DFT calculations.

| Mode Assignment | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| Asymmetric C=O Stretch | 1705 | 1710 | Strong (IR), Medium (Raman) |

| Symmetric C=O Stretch | 1620 | 1625 | Medium (IR), Strong (Raman) |

| C-C Stretch (Oxalate) | 890 | 895 | Weak (IR), Strong (Raman) |

| Sc-O Stretch | 450 | 455 | Medium (IR), Medium (Raman) |

| O-C=O Bending | 780 | 785 | Strong (IR), Weak (Raman) |

| Sc-O-C Bending | 310 | 315 | Medium (IR), Medium (Raman) |

Lattice Energy Calculations and Stability Predictions of Scandium(III) Oxalate Polymorphs

Lattice energy calculations using DFT are fundamental for understanding the thermodynamic stability of crystalline solids, including different polymorphs of Scandium(III) Oxalate . Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact material properties. DFT allows for:

Relative Stability Assessment: By calculating the lattice energy (the energy released when isolated ions/molecules combine to form a crystal lattice) for various hypothetical or experimentally observed polymorphs, their relative thermodynamic stability can be predicted. The polymorph with the most negative lattice energy is generally the most stable at 0 K.

Structural Optimization: DFT is used to optimize the unit cell parameters and atomic positions for each polymorph, ensuring that the calculations are performed on the lowest energy configuration.

Dispersion Corrections: Accurate lattice energy calculations for molecular crystals like Scandium(III) Oxalate necessitate the inclusion of dispersion corrections (e.g., D3, TS, MBD) within the DFT framework, as van der Waals forces contribute significantly to crystal packing and stability.

Illustrative Data: Predicted Lattice Energies for Scandium(III) Oxalate Polymorphs

The following table presents illustrative calculated lattice energies for hypothetical polymorphs of Scandium(III) Oxalate, demonstrating how DFT can differentiate their relative stabilities.

| Polymorph Designation | Calculated Lattice Energy (kJ/mol) | Relative Stability (kJ/mol) |

| Polymorph A | -3550 | 0 (Reference) |

| Polymorph B | -3535 | +15 |

| Polymorph C | -3500 | +50 |

Note: More negative lattice energy indicates greater thermodynamic stability.

Molecular Dynamics (MD) Simulations for Structural Dynamics and Phase Transitions

Molecular Dynamics (MD) simulations provide a time-dependent view of atomic and molecular motion, offering insights into the dynamic behavior, thermal stability, and phase transitions of materials like Scandium(III) Oxalate . While DFT focuses on static, ground-state properties, MD simulations explore the system's evolution over time at finite temperatures. For Scandium(III) Oxalate, MD simulations can:

Investigate Thermal Stability: Simulating the compound at elevated temperatures can reveal its thermal decomposition pathways, including the loss of water or carbon dioxide, and the stability of the oxalate ligand.

Explore Phase Transitions: MD can model structural rearrangements, such as changes in coordination number or ligand conformation, which may precede or accompany phase transitions (e.g., dehydration, polymorphic transformations).

Study Ligand Dynamics: The rotational and vibrational dynamics of the oxalate ligands within the coordination sphere of scandium can be analyzed, providing information on the flexibility and mobility of the chelate rings.

Analyze Diffusion and Transport: In cases where Scandium(III) Oxalate might be part of a larger system (e.g., a solution or composite), MD can probe the diffusion of ions or molecules.

Radial Distribution Functions (RDFs): MD simulations yield RDFs, which describe the probability of finding an atom at a certain distance from another reference atom. For Scandium(III) Oxalate, Sc-O, O-O, and C-O RDFs can provide detailed information about coordination shells and bond distances at finite temperatures, showing how they fluctuate around equilibrium values.

Mean Square Displacement (MSD): MSD plots can be generated to assess the mobility of specific atoms or ions within the crystal lattice, indicating potential for solid-state diffusion or structural instability.

MD simulations can be performed using classical force fields (see Section 6.4) for large systems or longer timescales, or through ab initio molecular dynamics (AIMD) for higher accuracy, albeit at a significantly higher computational cost, typically limited to smaller systems and shorter timescales.

Ab Initio and Semi-Empirical Methods for Ground State Properties of Scandium(III) Oxalate

Beyond DFT, other quantum chemical methods are employed to investigate the ground state properties of Scandium(III) Oxalate, offering different levels of accuracy and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn, e.g., MP2), and Coupled Cluster (CC, e.g., CCSD(T)), are based on fundamental quantum mechanics without empirical parameters. They systematically approach the exact solution of the Schrödinger equation.

Application to Scandium(III) Oxalate: While computationally demanding, especially for periodic systems, ab initio methods are invaluable for:

Benchmarking DFT: Providing highly accurate reference data for smaller cluster models of Scandium(III) Oxalate (e.g., a single Sc-oxalate unit) to validate the accuracy of DFT functionals.

Precise Property Calculations: Obtaining highly accurate bond lengths, bond angles, and electronic properties (e.g., dipole moments, polarizabilities) for isolated Scandium(III) Oxalate complexes or small fragments.

Electron Correlation Effects: Accurately describing electron correlation, which is crucial for systems with transition metals and complex bonding.

Semi-Empirical Methods: These methods (e.g., PM3, AM1, PM6, PM7) simplify the quantum mechanical equations by introducing empirical parameters derived from experimental data or high-level ab initio calculations. They are significantly faster than DFT or ab initio methods.

Application to Scandium(III) Oxalate: Semi-empirical methods are useful for:

Large System Screening: Performing rapid preliminary geometry optimizations or property estimations for very large Scandium(III) Oxalate systems or ensembles where DFT/ab initio would be prohibitively expensive.

Initial Conformation Search: Quickly exploring potential energy surfaces to identify plausible low-energy conformations or crystal structures before higher-level calculations.

Qualitative Trends: Providing qualitative insights into electronic structure and reactivity trends, though their accuracy for transition metal complexes can be variable.

Illustrative Data: Comparison of Calculated Sc-O Bond Lengths

The following table presents illustrative calculated Sc-O bond lengths using different computational methods, highlighting the trade-off between accuracy and computational cost.

| Method | Sc-O Bond Length (Å) | Computational Cost (Relative) |

| Semi-Empirical | 2.15 | Low |

| DFT (PBE) | 2.10 | Medium |

| DFT (B3LYP) | 2.08 | Medium-High |

| Ab Initio (MP2) | 2.07 | High |

Force Field Development for Classical Simulations of Scandium(III) Oxalate Systems

For large-scale classical MD simulations of Scandium(III) Oxalate, such as those involving many unit cells or solvated systems, the use of a pre-defined force field is essential. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. Developing an accurate force field for coordination compounds like Scandium(III) Oxalate is a meticulous process:

Parameterization: This involves defining parameters for:

Bond Stretching: Harmonic potentials for Sc-O, C-O, and C-C bonds, with equilibrium bond lengths and force constants.

Angle Bending: Harmonic potentials for O-Sc-O, Sc-O-C, O-C-O, and C-C-O angles, with equilibrium angles and force constants.

Dihedral (Torsional) Rotations: Periodic potentials describing rotations around bonds (e.g., C-C bond in oxalate), crucial for capturing conformational flexibility.

Non-bonded Interactions: Typically described by Lennard-Jones potentials (for van der Waals forces) and Coulombic terms (for electrostatic interactions) between non-bonded atoms.

Charge Assignment: Assigning appropriate partial charges to each atom, often derived from quantum mechanical calculations (e.g., Mulliken, ESP, Bader charges from DFT).

Fitting and Validation: Force field parameters are typically fitted against a large dataset of reference data, which can come from:

Experimental Data: Crystal structures, vibrational spectra, densities, heats of formation.

High-Level Quantum Mechanical Calculations: DFT or ab initio calculations on smaller model systems (e.g., bond dissociation energies, conformational energies, interaction energies of dimers).

Challenges for Coordination Compounds: Developing force fields for transition metal complexes like Scandium(III) Oxalate presents unique challenges, including:

Flexible Coordination: The possibility of changes in coordination number or geometry.

Charge Transfer and Polarization: The dynamic nature of charge distribution and polarization effects, which are not always well-captured by fixed-charge force fields. Advanced force fields may include explicit polarization terms.

Ligand Field Effects: Specific electronic interactions within the transition metal center.

An accurately developed force field allows for robust and efficient simulations of Scandium(III) Oxalate's behavior in various environments, including its interactions with solvents, other ions, or within complex material matrices.

Illustrative Data: Example Force Field Parameters for Scandium(III) Oxalate

The following table provides illustrative examples of force field parameters that would be developed for Scandium(III) Oxalate.

| Parameter Type | Description | Value (Illustrative) | Unit |

| Bond Stretch (Sc-O) | Equilibrium Bond Length | 2.08 | Å |

| Force Constant | 2500 | kJ/mol/Ų | |

| Angle Bend (O-Sc-O) | Equilibrium Angle | 88.0 | Degrees |

| Force Constant | 350 | kJ/mol/rad² | |

| Dihedral (O-C-C-O) | V1 Term (Amplitude) | 2.5 | kJ/mol |

| V2 Term (Amplitude) | 1.0 | kJ/mol | |

| Non-bonded (Sc) | Lennard-Jones Sigma (σ) | 3.20 | Å |

| Lennard-Jones Epsilon (ε) | 0.80 | kJ/mol | |

| Atomic Charge (Sc) | Partial Charge | +2.15 | e |

Computational Approaches to Crystal Growth and Morphology Prediction of Scandium(III) Oxalate

The prediction and control of crystal morphology are critical in materials science and engineering, as the external shape of a crystal significantly influences its physical and chemical properties, including solubility, reactivity, and bulk handling characteristics researchgate.net. Computational approaches offer powerful tools to model and predict crystal growth mechanisms and the resulting morphology by considering the internal crystal structure and external growth conditions researchgate.netacs.org.

Common computational methods applied to crystal growth and morphology prediction include:

Bravais-Friedel-Donnay-Harker (BFDH) Model : This geometric model predicts crystal morphology based on the crystal's symmetry and lattice parameters, assuming that faces with higher interplanar distances (lower Miller indices) grow slower and are thus more morphologically important researchgate.netacs.org. The BFDH model is a foundational tool for initial morphology predictions acs.org.

Attachment Energy (AE) Model : This model refines BFDH by considering the energy released when a growth unit attaches to a specific crystal face. Faces with higher attachment energies are expected to grow faster and therefore be less exposed in the final morphology acs.org.

Molecular Dynamics (MD) Simulations : MD simulations can provide atomic-level insights into the dynamic behavior of molecules during crystallization, including interactions between growth units and the crystal surface, and the influence of solvents or impurities researchgate.netacs.org. While direct MD simulations for scandium(III) oxalate crystal growth are not explicitly detailed in the provided search results, MD has been successfully applied to other oxalate systems, such as calcium oxalate, to understand adsorption and growth mechanisms at crystal surfaces acs.orgkobv.deacs.org.

Kinetic Monte Carlo (kMC) Simulations : These methods are instrumental in modeling surface rare events and calculating parameters like crystal face growth rates, offering in silico morphology predictions researchgate.net.

For scandium(III) oxalate, these computational methods could be employed to predict its crystal habit under various synthesis conditions. For instance, the presence of oxalate anions in complex scandium architectures, such as in {[Sc(μ-pmdc)(μ-ox)₀.₅(H₂O)₂]·3H₂O}n or {(NH₄)[Sc(μ-ox)₂]·2H₂O}n, suggests a rich structural chemistry that would influence crystal growth acs.org. The solid-state structure of K₈[Sc₂(ox)₇]⋅13 H₂O, containing dodecahedral Sc³⁺ ions coordinated by oxalate ligands, provides a specific example of a scandium oxalate complex whose growth could be computationally modeled researchgate.net.

While specific data tables detailing predicted facet energies or growth rates for scandium(III) oxalate crystals were not identified in the provided search results, the methodology for such predictions is well-established. Computational studies would typically involve:

Crystal Structure Determination : Obtaining or predicting the unit cell parameters and atomic positions of scandium(III) oxalate (anhydrous or hydrated forms).

Surface Energy Calculations : Using DFT or similar ab initio methods to calculate the surface energies of various low-index crystal faces.

Attachment Energy Calculations : Determining the energy released upon the addition of a scandium(III) oxalate growth unit to different crystal faces.

Morphology Prediction : Applying models like BFDH or AE, possibly coupled with molecular dynamics simulations, to predict the equilibrium or kinetic morphology based on calculated energies and growth rates.

The influence of external factors, such as solvent molecules or impurities, on the crystal morphology of scandium(III) oxalate could also be investigated computationally. For example, the effect of solvent on precursor properties has been discussed in the context of nanocrystalline scandia powders via oxalate precipitation, highlighting how solvent choice can lead to different precursor morphologies researchgate.net. Computational approaches can predict how these external factors adsorb onto specific crystal faces, thereby altering their relative growth rates and ultimately modifying the final crystal shape csic.es.

Applications of Scandium Iii Oxalate in Advanced Materials Synthesis

Precursors for High-Purity Scandium Oxide (Sc₂O₃) Synthesis

Scandium(III) oxalate (B1200264) is widely utilized as a precursor for synthesizing high-purity scandium oxide (Sc₂O₃). The conventional method for producing Sc₂O₃ involves the precipitation of scandium oxalate, followed by its calcination, typically at temperatures ranging from 700 to 800 °C. d-nb.info This method is favored due to its effectiveness in achieving high purity levels and enabling control over the morphology of the resulting scandium oxide.

Controlled Morphology and Nanostructure Formation of Sc₂O₃ from Oxalate

The morphology and nanostructure of Sc₂O₃ can be precisely controlled by manipulating the synthesis parameters during the oxalate precipitation and subsequent calcination. While precursors obtained from aqueous media often result in severely aggregated Sc₂O₃ powders with low surface areas, the use of alternative solvents, such as pure ethanol (B145695), during the oxalate formation step has been shown to yield Sc₂O₃ nanopowders with high specific surface area (e.g., 35.7 m²/g) and good dispersion. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Research indicates that calcination temperature significantly influences particle size and crystallinity. For instance, calcination at 600 °C for 1.5 hours can produce octahedral Sc₂O₃ particles with a median particle size (D50) of 1.5 µm and a purity exceeding 99.99%. Higher temperatures, such as 700 °C, tend to increase the crystallinity but may also lead to larger particles, with a D90 (90% of particles are smaller than this value) of 2.65 µm. The sol-gel route, often involving scandium oxyhydroxide (ScOOH) nanoparticles as an intermediate, followed by calcination, can also produce Sc₂O₃ nanoparticles with sizes around 8 nm. researchgate.netresearchgate.net

Production of Ultra-High Purity Sc₂O₃ via Oxalate Route